Cas no 903280-84-2 (2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide)
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
- 1-Indolizinecarboxamide, 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)-
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- Inchi: 1S/C26H25N3O5/c1-4-34-17-10-8-16(9-11-17)25(30)24-23(27)22(20-7-5-6-14-29(20)24)26(31)28-19-13-12-18(32-2)15-21(19)33-3/h5-15H,4,27H2,1-3H3,(H,28,31)
- InChI Key: AZDJHJALACEOHM-UHFFFAOYSA-N
- SMILES: C1(C(NC2=CC=C(OC)C=C2OC)=O)=C2N(C=CC=C2)C(C(=O)C2=CC=C(OCC)C=C2)=C1N
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2633-0264-2μmol |
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
903280-84-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2633-0264-5μmol |
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
903280-84-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2633-0264-10μmol |
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
903280-84-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2633-0264-20μmol |
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
903280-84-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2633-0264-1mg |
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
903280-84-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2633-0264-2mg |
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
903280-84-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2633-0264-3mg |
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
903280-84-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2633-0264-4mg |
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
903280-84-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2633-0264-5mg |
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
903280-84-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2633-0264-10mg |
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
903280-84-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
Introduction to 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide (CAS No. 903280-84-2) and Its Emerging Applications in Chemical Biology
The compound 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide, identified by the CAS number 903280-84-2, represents a fascinating molecule in the realm of chemical biology. This heterocyclic amide derivative has garnered significant attention due to its unique structural features and promising biological activities. The presence of multiple functional groups, including an indolizine core, amino and carboxamide functionalities, as well as methoxy and ethoxy substituents on the aromatic rings, endows this compound with a high degree of chemical diversity and potential for further derivatization.
Recent advancements in drug discovery have highlighted the importance of multi-target directed ligands (MTDLs), which can interact with several biological targets simultaneously. The structural framework of 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide aligns well with this paradigm, making it a compelling candidate for developing novel therapeutic agents. The indolizine scaffold is particularly noteworthy, as it has been extensively studied for its role in various pharmacological contexts, including modulation of kinases and other enzyme systems.
In the context of modern medicinal chemistry, the design of such compounds often involves a rational approach to optimize potency, selectivity, and pharmacokinetic properties. The 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide molecule exemplifies this principle through its carefully orchestrated substitution pattern. The 2,4-dimethoxyphenyl moiety may contribute to interactions with specific binding pockets in biological targets, while the 4-ethoxybenzoyl group could enhance solubility and metabolic stability. These features make it a valuable scaffold for further exploration.
One of the most exciting aspects of this compound is its potential in oncology research. Emerging studies suggest that indolizine derivatives can exhibit inhibitory effects on various kinases implicated in cancer progression. For instance, modifications to the indolizine core have been shown to modulate the activity of tyrosine kinases, which are critical mediators of signal transduction pathways in tumor cells. The specific arrangement of substituents in 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide may thus contribute to its ability to disrupt these pathways effectively.
Moreover, the compound's structure suggests potential applications beyond oncology. The presence of amide and aromatic functionalities allows for interactions with a wide range of biological targets, including receptors and transcription factors. This versatility is particularly valuable in drug discovery pipelines where identifying lead compounds capable of engaging multiple disease-relevant pathways is a priority. The N-(2,4-dimethoxyphenyl) part of the molecule may serve as a recognition element for specific binding partners, while the carboxamide group could facilitate further chemical modifications to enhance bioactivity.
Recent computational studies have also shed light on the molecular interactions of this compound. Through molecular docking simulations, researchers have been able to predict how 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide might bind to various protein targets. These studies have highlighted key interactions between the indolizine core and aromatic residues in binding pockets, suggesting that this compound could be a potent inhibitor of relevant enzymes. Such insights are crucial for guiding experimental efforts and optimizing lead structures for clinical development.
The synthesis of 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide presents an interesting challenge due to its complex structural motif. However, advances in synthetic methodology have made it increasingly feasible to construct such molecules efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have enabled the introduction of diverse functional groups with high precision. This capability is essential for fine-tuning the biological properties of the compound and exploring its full therapeutic potential.
In conclusion, 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide (CAS No. 903280-84-2) stands out as a promising candidate for further investigation in chemical biology and drug discovery. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, future studies will likely focus on optimizing its pharmacological properties and exploring its role in preclinical development programs.
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